molecular formula C7H4ClFNaO2 B3047364 4-Chloro-2-fluorobenzoic acid sodium salt CAS No. 1382106-64-0

4-Chloro-2-fluorobenzoic acid sodium salt

Cat. No.: B3047364
CAS No.: 1382106-64-0
M. Wt: 197.54 g/mol
InChI Key: PJIRCUYDBFTRPN-UHFFFAOYSA-N
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Description

4-Chloro-2-fluorobenzoic acid sodium salt is a chemical compound with the molecular formula C7H3ClFO2.Na. It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 2 on the benzene ring are replaced by chlorine and fluorine atoms, respectively. This compound is commonly used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluorobenzoic acid sodium salt typically involves the following steps:

    Halogenation: The starting material, benzoic acid, undergoes halogenation to introduce chlorine and fluorine atoms at specific positions on the benzene ring. This can be achieved using reagents such as chlorine gas (Cl2) and fluorine gas (F2) under controlled conditions.

    Neutralization: The resulting 4-Chloro-2-fluorobenzoic acid is then neutralized with a sodium hydroxide (NaOH) solution to form the sodium salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation reactors and continuous flow processes to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and concentration of reagents, are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluorobenzoic acid sodium salt can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Chloro-2-fluorobenzoic acid sodium salt has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and potential drug candidates.

    Industry: It is utilized in the production of agrochemicals, dyes, and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-fluorobenzoic acid: The parent compound without the sodium salt.

    2-Chloro-4-fluorobenzoic acid: A positional isomer with chlorine and fluorine atoms at different positions.

    4-Fluorobenzoic acid: A derivative with only a fluorine atom on the benzene ring.

    4-Chlorobenzoic acid: A derivative with only a chlorine atom on the benzene ring.

Uniqueness

4-Chloro-2-fluorobenzoic acid sodium salt is unique due to the presence of both chlorine and fluorine atoms, which can impart distinct chemical and physical properties. The sodium salt form enhances its solubility in water, making it more suitable for certain applications compared to its non-salt counterparts .

Properties

CAS No.

1382106-64-0

Molecular Formula

C7H4ClFNaO2

Molecular Weight

197.54 g/mol

IUPAC Name

sodium;4-chloro-2-fluorobenzoate

InChI

InChI=1S/C7H4ClFO2.Na/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3H,(H,10,11);

InChI Key

PJIRCUYDBFTRPN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)F)C(=O)[O-].[Na+]

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C(=O)O.[Na]

Key on ui other cas no.

1382106-64-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2-fluorobenzoic acid sodium salt
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4-Chloro-2-fluorobenzoic acid sodium salt
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4-Chloro-2-fluorobenzoic acid sodium salt
Reactant of Route 4
4-Chloro-2-fluorobenzoic acid sodium salt
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Reactant of Route 6
4-Chloro-2-fluorobenzoic acid sodium salt

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